1-(2-Trifluoromethylbenzyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-(2-Trifluoromethylbenzyl)-1H-pyrazole-4-carboxylic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further connected to a pyrazole ring with a carboxylic acid functional group
Preparation Methods
The synthesis of 1-(2-Trifluoromethylbenzyl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzyl Intermediate: The synthesis begins with the preparation of 2-trifluoromethylbenzyl chloride from 2-trifluoromethylbenzyl alcohol through chlorination.
Pyrazole Ring Formation: The benzyl chloride intermediate is then reacted with hydrazine to form the corresponding hydrazone, which undergoes cyclization to yield the pyrazole ring.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
1-(2-Trifluoromethylbenzyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(2-Trifluoromethylbenzyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to investigate the role of trifluoromethyl groups in modulating biological activity.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-(2-Trifluoromethylbenzyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole ring can form hydrogen bonds and π-π interactions with proteins, influencing their function and activity. The carboxylic acid group may participate in ionic interactions with positively charged residues in proteins, further modulating their activity.
Comparison with Similar Compounds
1-(2-Trifluoromethylbenzyl)-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-(2-Trifluoromethylphenyl)-1H-pyrazole-4-carboxylic acid: This compound lacks the benzyl moiety, which may result in different biological activities and chemical reactivity.
1-(2-Trifluoromethylbenzyl)-1H-pyrazole-3-carboxylic acid: The position of the carboxylic acid group is different, potentially leading to variations in its interaction with molecular targets.
1-(2-Trifluoromethylbenzyl)-1H-imidazole-4-carboxylic acid: The pyrazole ring is replaced with an imidazole ring, which may alter the compound’s chemical properties and biological effects.
Properties
IUPAC Name |
1-[[2-(trifluoromethyl)phenyl]methyl]pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c13-12(14,15)10-4-2-1-3-8(10)6-17-7-9(5-16-17)11(18)19/h1-5,7H,6H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUZLFYXAOWWFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=N2)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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